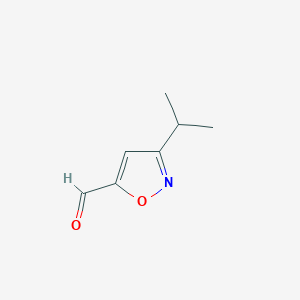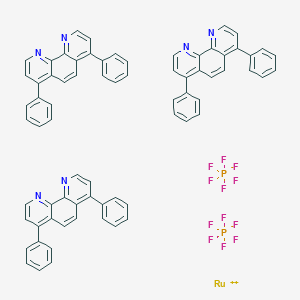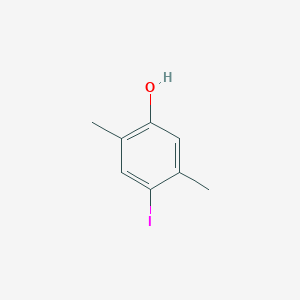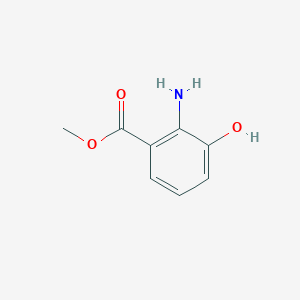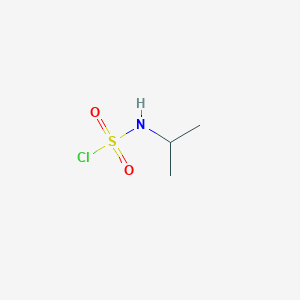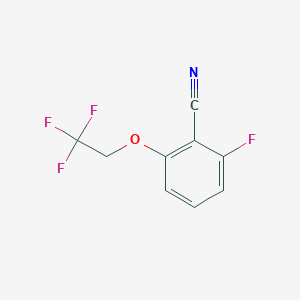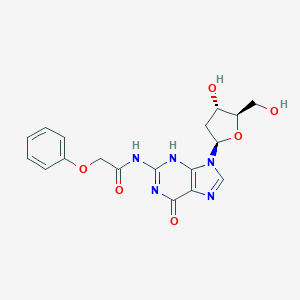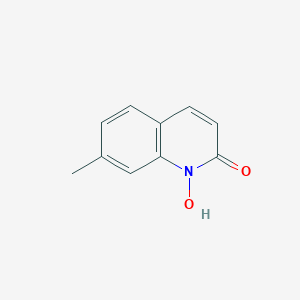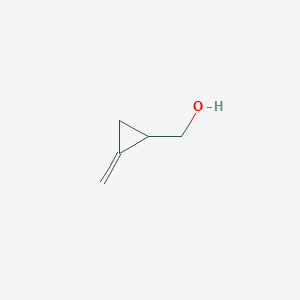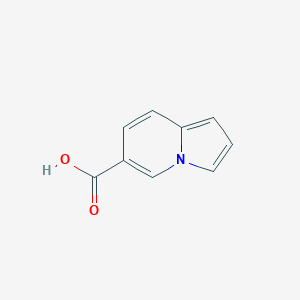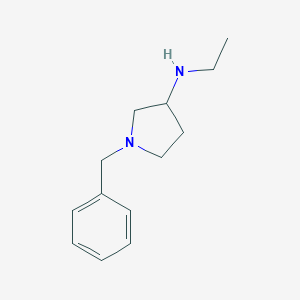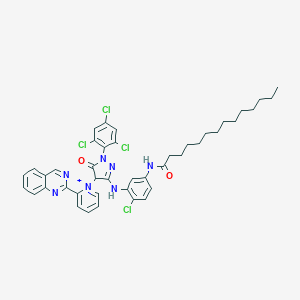
15-Ketopentadeca-5,8,11,13-tetraenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-Ketopentadeca-5,8,11,13-tetraenoic acid, also known as 15-KETE, is a bioactive lipid molecule that plays a crucial role in various physiological and pathological processes. It is a derivative of the polyunsaturated fatty acid arachidonic acid, which is an essential fatty acid that cannot be synthesized by the human body and must be obtained from the diet. 15-KETE is synthesized through the action of the enzyme 15-lipoxygenase (15-LOX) on arachidonic acid.
Wirkmechanismus
The exact mechanism of action of 15-Ketopentadeca-5,8,11,13-tetraenoic acid is not fully understood, but it is believed to exert its effects through the activation of various signaling pathways. It has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is involved in the regulation of lipid metabolism and inflammation. It has also been shown to activate the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemische Und Physiologische Effekte
15-Ketopentadeca-5,8,11,13-tetraenoic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a key regulator of inflammation and immune responses. Additionally, 15-Ketopentadeca-5,8,11,13-tetraenoic acid has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth and proliferation of tumor cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 15-Ketopentadeca-5,8,11,13-tetraenoic acid in lab experiments include its ability to modulate various physiological and pathological processes and its potential therapeutic applications. However, there are also limitations to its use, including its instability and the difficulty of synthesizing it in large quantities.
Zukünftige Richtungen
There are several future directions for research on 15-Ketopentadeca-5,8,11,13-tetraenoic acid. One area of interest is its potential role in the treatment of cancer. It has been shown to inhibit the growth and proliferation of tumor cells, and further research is needed to determine its potential as a cancer therapy. Another area of interest is its potential role in the regulation of blood pressure and vascular tone. It has been shown to have vasodilatory effects, and further research is needed to determine its potential as a treatment for hypertension. Additionally, further research is needed to determine the exact mechanism of action of 15-Ketopentadeca-5,8,11,13-tetraenoic acid and its potential as a therapeutic target for various diseases and conditions.
Synthesemethoden
The synthesis of 15-Ketopentadeca-5,8,11,13-tetraenoic acid involves the action of the enzyme 15-LOX on arachidonic acid. This enzyme catalyzes the oxygenation of arachidonic acid at the C15 position, resulting in the formation of 15-hydroperoxyeicosatetraenoic acid (15-HPETE). 15-HPETE is then converted to 15-Ketopentadeca-5,8,11,13-tetraenoic acid through a series of enzymatic and non-enzymatic reactions.
Wissenschaftliche Forschungsanwendungen
15-Ketopentadeca-5,8,11,13-tetraenoic acid has been the subject of extensive scientific research due to its potential role in various physiological and pathological processes. It has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor properties. It has also been implicated in the regulation of blood pressure, platelet aggregation, and vascular tone.
Eigenschaften
CAS-Nummer |
112901-37-8 |
|---|---|
Produktname |
15-Ketopentadeca-5,8,11,13-tetraenoic acid |
Molekularformel |
C42H44Cl4N7O2+ |
Molekulargewicht |
820.6 g/mol |
IUPAC-Name |
N-[4-chloro-3-[[5-oxo-4-(2-quinazolin-2-ylpyridin-1-ium-1-yl)-1-(2,4,6-trichlorophenyl)pyrazolidin-3-ylidene]amino]phenyl]tetradecanamide |
InChI |
InChI=1S/C42H43Cl4N7O2/c1-2-3-4-5-6-7-8-9-10-11-12-20-37(54)48-30-21-22-31(44)35(26-30)50-41-39(42(55)53(51-41)38-32(45)24-29(43)25-33(38)46)52-23-16-15-19-36(52)40-47-27-28-17-13-14-18-34(28)49-40/h13-19,21-27,39H,2-12,20H2,1H3,(H-,48,50,51,54)/p+1 |
InChI-Schlüssel |
AFZCPPQEJUFDFV-UHFFFAOYSA-O |
Isomerische SMILES |
CCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)Cl)NC2=NN(C(=O)C2[N+]3=CC=CC=C3C4=NC5=CC=CC=C5C=N4)C6=C(C=C(C=C6Cl)Cl)Cl |
SMILES |
CCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)Cl)N=C2C(C(=O)N(N2)C3=C(C=C(C=C3Cl)Cl)Cl)[N+]4=CC=CC=C4C5=NC6=CC=CC=C6C=N5 |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)Cl)NC2=NN(C(=O)C2[N+]3=CC=CC=C3C4=NC5=CC=CC=C5C=N4)C6=C(C=C(C=C6Cl)Cl)Cl |
Synonyme |
15-ketopentadeca-5,8,11,13-tetraenoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



